N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a furan-morpholine hybrid scaffold linked to a 3,4-dimethoxybenzenesulfonamide group. Its structure combines electron-rich aromatic systems (furan and dimethoxybenzene) with a morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom. The furan ring may confer metabolic stability, while the morpholine group enhances solubility and bioavailability due to its polar nature.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c1-23-17-6-5-14(12-18(17)24-2)27(21,22)19-13-15(16-4-3-9-26-16)20-7-10-25-11-8-20/h3-6,9,12,15,19H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQGKPCIBDACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings, as well as the sulfonamide group, can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound’s morpholine-furan hybrid scaffold distinguishes it from simpler sulfonamides (e.g., USP31 Compound 7) and more complex fluorinated analogs (e.g., Example 53). Morpholine’s polarity may improve water solubility compared to dimethylamino groups in USP31 compounds .
Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzene moiety in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing nitro or fluoro substituents in analogs. This could influence binding affinity in enzyme-active sites .
Molecular Weight and Pharmacokinetics : The target compound’s estimated molecular weight (~420–450 g/mol) falls within the acceptable range for oral bioavailability, unlike higher-weight analogs (e.g., Example 53 at 589.1 g/mol), which may face absorption challenges .
Synthetic Accessibility : The absence of fluorinated or nitro groups in the target compound suggests simpler synthesis compared to Example 53, which requires palladium-catalyzed cross-coupling (as described in ) .
Contradictions and Limitations :
- highlights fluorinated compounds with demonstrated crystallinity (MP: 175–178°C), but the target compound’s melting point and crystallinity remain uncharacterized.
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a morpholine moiety, and a sulfonamide group. Its molecular formula is C16H22N2O4S, with a molecular weight of 350.43 g/mol. The presence of the sulfonamide group is significant as it often contributes to the biological activity of similar compounds.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit antimicrobial properties. A study indicated that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways, which are vital for bacterial survival .
Cardiovascular Effects
A related study evaluated the effects of benzene sulfonamides on cardiovascular parameters using an isolated rat heart model. The results demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
The proposed mechanism involves the inhibition of specific enzymes or receptors associated with the cardiovascular system. For instance, docking studies have suggested interactions between sulfonamide derivatives and calcium channels, which are crucial for cardiac function .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models indicate varying permeability across different cell types, which could influence its efficacy and safety profile in clinical settings .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Study 2: Cardiovascular Impact
An experimental study involved administering the compound to an isolated heart model. The results indicated a dose-dependent decrease in perfusion pressure and coronary resistance, suggesting potential applications in managing hypertension and related conditions .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
